
Poly(ethyl acrylate/acrylic acid)
Overview
Description
Poly(ethyl acrylate/acrylic acid) (PEA/AAc) is a copolymer synthesized from ethyl acrylate (EA) and acrylic acid (AAc) monomers. Ethyl acrylate, an ester derivative of acrylic acid, contributes plasticity and adhesion properties, while acrylic acid introduces functional carboxyl groups that enable crosslinking and enhance cohesion . This copolymer is widely used in pressure-sensitive adhesives (PSAs), coatings, and biomedical materials due to its balance of flexibility, thermal stability, and chemical reactivity . The copolymer’s properties can be tailored by adjusting the monomer ratio, polymerization conditions (e.g., UV curing), and post-synthesis modifications (e.g., acid hydrolysis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The polymerization of 2-propenoic acid with ethyl 2-propenoate is typically carried out through free radical polymerization. This process involves the use of initiators such as peroxides or azo compounds to generate free radicals, which then initiate the polymerization reaction. The reaction is usually conducted in a solvent like ethanol or ethyl acetate under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this polymer often involves bulk or solution polymerization techniques. Bulk polymerization is carried out without any solvent, while solution polymerization uses a solvent to dissolve the monomers and the resulting polymer. The choice of method depends on the desired properties of the final product and the specific application requirements .
Chemical Reactions Analysis
Types of Reactions
Poly(ethyl acrylate/acrylic acid), can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can lead to the formation of alcohols .
Scientific Research Applications
Properties of Poly(ethyl acrylate/acrylic acid)
Poly(ethyl acrylate/acrylic acid) is known for its:
- Mechanical Flexibility : The presence of ethyl acrylate imparts flexibility, making it suitable for applications requiring elasticity.
- Adhesive Properties : The copolymer's polar nature enhances adhesion to various substrates, particularly in water-based formulations.
- pH Sensitivity : Acrylic acid contributes to the copolymer's ability to respond to changes in pH, making it useful in smart delivery systems.
Adhesives and Sealants
Poly(ethyl acrylate/acrylic acid) is extensively used in the formulation of adhesives, particularly pressure-sensitive adhesives (PSAs). These adhesives are characterized by their ability to bond on contact without the need for heat or solvents.
- Performance Characteristics : The copolymer provides excellent tackiness, shear strength, and resistance to environmental factors such as moisture and UV light.
- Case Study : Research indicates that formulations containing this copolymer exhibit improved performance in terms of adhesion and durability compared to traditional adhesives .
Coatings
The copolymer is widely applied in coatings due to its favorable properties.
- Water-Based Coatings : Poly(ethyl acrylate/acrylic acid) is utilized in water-based latex paints, providing good film formation and resistance to weathering.
- Industrial Applications : It is also used in coatings for textiles, leather, and paper, enhancing durability and aesthetic qualities .
Smart Delivery Systems
Recent studies have explored the use of poly(ethyl acrylate/acrylic acid) as a smart carrier for delivering inhibitors in concrete structures.
- Mechanism : The pH-sensitive nature allows the copolymer to release active agents under alkaline conditions typically found in concrete.
- Research Findings : A study demonstrated that this copolymer effectively delivered corrosion inhibitors, enhancing the longevity of rebar in concrete structures .
Detergent Formulations
The incorporation of poly(ethyl acrylate/acrylic acid) into liquid laundry detergents has shown significant benefits.
- Enhanced Soil Removal : Research indicates that these copolymers improve clay soil removal properties, making them valuable additives in detergent formulations .
- Performance Metrics : The copolymers enhance the viscosity and stability of detergent formulations while improving cleaning efficiency against various stains .
Biomedical Applications
Emerging research highlights potential biomedical applications for poly(ethyl acrylate/acrylic acid).
- Drug Delivery Systems : The pH-responsive characteristics allow for controlled release of drugs, targeting specific sites within the body.
- Biocompatibility Studies : Preliminary studies suggest that this copolymer exhibits favorable biocompatibility profiles, making it a candidate for further exploration in drug delivery systems .
Table 1: Properties Comparison of Poly(ethyl acrylate/acrylic acid) with Other Polymers
Property | Poly(ethyl acrylate/acrylic acid) | Poly(butyl acrylate) | Poly(methyl methacrylate) |
---|---|---|---|
Glass Transition Temp (Tg) | -21°C | -54°C | +105°C |
Adhesion Strength | High | Moderate | Low |
Flexibility | Excellent | Good | Poor |
pH Responsiveness | Yes | No | No |
Table 2: Applications Overview
Application Area | Specific Uses | Benefits |
---|---|---|
Adhesives | Pressure-sensitive adhesives | Strong adhesion, moisture resistance |
Coatings | Water-based paints | UV stability, durability |
Smart Delivery Systems | Inhibitor delivery for concrete | Controlled release under alkaline conditions |
Detergents | Liquid laundry detergents | Enhanced soil removal |
Biomedical | Drug delivery systems | Targeted release |
Mechanism of Action
The mechanism of action of Poly(ethyl acrylate/acrylic acid), involves the interaction of its polymer chains with various molecular targets. The polymer chains can form physical or chemical bonds with other molecules, leading to the desired effects. For example, in drug delivery systems, the polymer can encapsulate the drug molecules and release them in a controlled manner .
Comparison with Similar Compounds
Homopolymers and Acrylate Esters
Table 1: Key Properties of Acrylate Homopolymers
Polymer | Glass Transition Temp. (Tg) | Mechanical Behavior | Primary Applications |
---|---|---|---|
Poly(acrylic acid) | ~106°C | Rigid, brittle | Superabsorbents, coatings |
Poly(methyl acrylate) | ~10°C | Strong, plastic | Films, adhesives |
Poly(ethyl acrylate) | ~-22°C | Highly plastic | Adhesives, elastomers |
Poly(butyl acrylate) | ~-54°C | Tacky, elastic | PSAs, sealants |
Key Findings :
- Poly(acrylic acid) is rigid due to strong hydrogen bonding between carboxyl groups, making it unsuitable for flexible adhesives but ideal for superabsorbent polymers .
- Poly(ethyl acrylate) ’s low Tg and long ester side chains provide superior plasticity, outperforming poly(methyl acrylate) in adhesion and poly(butyl acrylate) in cohesion .
- Poly(butyl acrylate) ’s tackiness at room temperature makes it a staple in PSAs, but it lacks the thermal stability of PEA/AAc .
Copolymers with Ethylene or Styrene
Table 2: Ethylene-Based Copolymers vs. PEA/AAc
Copolymer | Monomers | Tg Range | Key Advantages | Limitations |
---|---|---|---|---|
PEA/AAc | EA + AAc | -22°C to 50°C | Tunable adhesion/cohesion, crosslinkable | Limited UV resistance |
Ethylene-ethyl acrylate (EEA) | Ethylene + EA | -40°C to -25°C | High flexibility, impact resistance | Low chemical reactivity |
Ethylene-acrylic acid (EAA) | Ethylene + AAc | 60°C to 100°C | Excellent adhesion to metals | Brittle at low temperatures |
Styrene-acrylate | Styrene + EA/AAc | 20°C to 100°C | High rigidity, weather resistance | Poor flexibility |
Key Findings :
- EEA excels in low-temperature flexibility but lacks functional groups for crosslinking, limiting its use in high-stress adhesives .
- EAA ’s high Tg and polar carboxyl groups improve metal adhesion but reduce elasticity compared to PEA/AAc .
- Styrene-acrylate copolymers prioritize rigidity and UV resistance, making them suitable for outdoor coatings but inferior in adhesive applications .
Functional Monomer-Based Copolymers
Table 3: Copolymers with Functional Monomers
Copolymer | Functional Monomer | Crosslinking Mechanism | Applications |
---|---|---|---|
PEA/AAc | Acrylic acid | Carboxyl-ester crosslinks | Biomedical adhesives, PSAs |
Poly(EA-co-hydroxyethyl acrylate) | 2-hydroxyethyl acrylate | Hydrogen bonding | Cement modifiers, coatings |
Poly(EA-co-vinyl acetate) | Vinyl acetate | Physical entanglement | Low-cost adhesives |
Key Findings :
- PEA/AAc ’s covalent crosslinking via carboxyl groups provides higher mechanical strength than physically entangled systems like poly(EA-co-vinyl acetate) .
- Hydroxyethyl acrylate copolymers improve cement durability but require redox initiators, complicating synthesis compared to UV-cured PEA/AAc .
Thermodynamic and Environmental Performance
Table 4: Thermodynamic Properties of Acrylic Polymers
Polymer | Heat Capacity (J/g·K) at 25°C | Thermal Degradation Onset | Environmental Impact |
---|---|---|---|
PEA/AAc | 1.45–1.60 | 220°C | Moderate toxicity (EA monomer) |
Poly(methyl acrylate) | 1.30–1.45 | 200°C | Low VOC emissions |
Poly(butyl acrylate) | 1.60–1.75 | 180°C | High tackiness limits recyclability |
Key Findings :
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing poly(ethyl acrylate/acrylic acid) copolymers, and how do reaction conditions influence monomer incorporation?
- Methodological Answer : Copolymers are typically synthesized via free-radical polymerization using ethyl acrylate (EA) and acrylic acid (AAc) monomers. Key variables include monomer ratios (e.g., 90/10 wt.% EA/AAc in ), initiators (e.g., AIBN in ), and solvent systems (e.g., ethyl acetate with 60% solid content in ). Post-synthesis modifications, such as nitric acid treatment (), can hydrolyze EA side groups to AAc, enhancing hydrophilicity. Monomer reactivity ratios and reaction kinetics should be characterized via NMR or FTIR to quantify copolymer composition.
Q. How can researchers characterize the molecular weight distribution and pH-dependent behavior of PEA/AAc copolymers?
- Methodological Answer : Use size exclusion chromatography (SEC) to measure molecular weight (Mn) and polydispersity index (Đ), as shown in (e.g., Đ = 7.0 for L4). For pH sensitivity, conduct swelling studies in buffered solutions (pH 2–10) to assess carboxyl group ionization (). Titration of AAc units can quantify acid content, while dynamic light scattering (DLS) tracks hydrodynamic radius changes.
Q. What are the standard protocols for evaluating biocompatibility of PEA/AAc scaffolds in cell culture studies?
- Methodological Answer : Perform cytotoxicity assays (e.g., hemolysis tests in ) and cell adhesion assays (). Pre-treat scaffolds with nitric acid to enhance hydrophilicity, then seed with primary cells (e.g., MSC cultures in ). Monitor viability via MTT assays and morphology via SEM. Ensure sterilization via ethanol immersion or UV irradiation to avoid polymer degradation.
Advanced Research Questions
Q. How can conflicting data on copolymer gelation temperatures and molecular weights be resolved during characterization?
- Methodological Answer : Discrepancies between theoretical and SEC-measured Mn (e.g., L2: Mn,theo = 25,000 vs. Mn,SEC = 23,500 in ) may arise from branching or incomplete polymerization. Use orthogonal methods: cross-validate SEC with MALDI-TOF for low-Mn polymers or intrinsic viscosity measurements. For gelation temperature (TCP), ensure consistent pH (e.g., pH 2.8–3.1 in ) and ionic strength during rheological studies to minimize variability.
Q. What strategies optimize the balance between hydrophilicity and mechanical stability in PEA/AAc scaffolds for tissue engineering?
- Methodological Answer : Adjust AAc content via copolymerization or post-synthesis hydrolysis (). For mechanical stability, incorporate crosslinkers (e.g., divinyl benzene) or blend with rigid polymers (e.g., polycarbonate in ). Use compression testing and porosimetry to correlate modulus with pore structure. For in vivo applications, balance AAc content to avoid excessive swelling while maintaining cell adhesion.
Q. How do pH and ionic strength synergistically affect the drug-release kinetics of PEA/AAc-based hydrogels?
- Methodological Answer : Design experiments to decouple pH and ionic effects. For example, load a model drug (e.g., fluorescein) into hydrogels and monitor release in PBS buffers of varying pH (2–7.4) and KCl concentrations ( ). Use Peppas-Sahlin models to distinguish diffusion-controlled vs. swelling-controlled release mechanisms.
Properties
CAS No. |
25085-35-2 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C3H4O2/c1-3-5(6)7-4-2;1-2-3(4)5/h3H,1,4H2,2H3;2H,1H2,(H,4,5) |
InChI Key |
XHIOOWRNEXFQFM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.C=CC(=O)O |
Canonical SMILES |
CCOC(=O)C=C.C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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